Cas no 1391567-85-3 ((S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL)

(S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL Chemical and Physical Properties
Names and Identifiers
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- 1391567-85-3
- (S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL
- (S)-1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine hydrochloride
- (S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINEHCL
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- Inchi: 1S/C7H6BrF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1
- InChI Key: IBFWTFQUJVELFZ-RGMNGODLSA-N
- SMILES: BrC1=CN=C(C=C1)[C@@H](C(F)(F)F)N.Cl
Computed Properties
- Exact Mass: 289.94332g/mol
- Monoisotopic Mass: 289.94332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 174
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.9Ų
(S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A815679-1g |
(S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL |
1391567-85-3 | 95% | 1g |
$681.0 | 2024-04-24 |
(S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
Additional information on (S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL
(S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL: A Novel Scaffold for Targeted Drug Development
(S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL represents a structurally unique compound with a CAS number of 1391567-85-3, exhibiting potential as a therapeutic agent in modern pharmacological research. This compound belongs to the class of fluorinated amines, characterized by its trifluoromethyl group and a brominated pyridine ring. The stereochemistry of the (S) configuration plays a critical role in determining its biological activity, as enantiomers often display distinct pharmacological profiles. Recent studies have highlighted the importance of stereochemical control in optimizing drug efficacy and minimizing off-target effects.
As a derivative of 5-bromopyridine, the pyridine ring serves as a key pharmacophore, enabling interactions with various biological targets. The introduction of trifluoromethyl groups (CF3) enhances the compound's metabolic stability and lipophilicity, which are essential for improving drug penetration across biological membranes. The hydrochloride salt form of the molecule ensures solubility and facilitates its use in preclinical studies. These structural features make (S)-1-(5-BROMOPYRIDIN-2-YL)-2,3,3-TRIFLUOROETHAN-1-AMINE HCL a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational modeling have provided insights into the binding mechanisms of this compound. Molecular docking studies have revealed that the 5-bromopyridine moiety can selectively bind to specific receptors, such as the adenosine A2A receptor, which is implicated in neurodegenerative diseases. The trifluoromethyl group contributes to the compound's ability to modulate ion channel activity, making it a potential therapeutic agent for conditions like Alzheimer's disease and parkinsonism. These findings align with the growing trend of targeting G-protein coupled receptors (GPCRs) in drug development.
Experimental data from in vitro studies further support the compound's biological relevance. The amine functional group enables the molecule to act as a proton donor, which is critical for its interaction with acidic residues in protein targets. This property is particularly advantageous in modulating enzymes involved in metabolic disorders. Moreover, the hydrochloride salt form ensures optimal dissolution in aqueous environments, enhancing its bioavailability during in vivo experiments. These characteristics position the compound as a versatile scaffold for drug design.
Current research efforts are focused on expanding the therapeutic applications of this compound. Studies published in 2023 have demonstrated its potential in targeting inflammatory pathways associated with autoimmune diseases. The 5-bromopyridine ring has been shown to inhibit the activity of cytokine receptors, which are key players in the immune response. This mechanism of action suggests that the compound could be developed as an anti-inflammatory agent, offering new treatment options for conditions like rheumatoid arthritis and multiple sclerosis.
Advances in synthetic chemistry have also contributed to the development of this compound. The trifluoromethyl group is synthesized through a series of fluorination reactions, which are well-established in pharmaceutical manufacturing. The amine functionality is introduced through amination processes that ensure high purity and yield. These synthetic strategies are scalable and compatible with industrial production, making the compound a viable candidate for large-scale drug development.
The compound's pharmacokinetic properties are another area of active investigation. Studies have shown that the hydrochloride salt form exhibits improved oral bioavailability compared to its free base form. This is attributed to the enhanced solubility provided by the salt structure, which is crucial for drug formulation. Additionally, the trifluoromethyl group contributes to the compound's metabolic stability, reducing the risk of rapid degradation in the liver. These properties are essential for developing long-acting formulations.
Emerging data from preclinical trials suggest that the compound may have applications in cancer therapy. The 5-bromopyridine ring has been shown to interfere with the activity of oncogenic kinases, which are often overexpressed in malignant tissues. This mechanism of action aligns with the increasing focus on targeting kinase pathways in cancer treatment. The compound's ability to modulate these pathways could lead to the development of novel chemotherapeutic agents.
Further research is needed to fully explore the therapeutic potential of this compound. The (S) configuration is believed to play a critical role in its biological activity, as enantiomers often exhibit differential effects. Studies are currently underway to compare the efficacy of the (S) and (R) enantiomers in various disease models. These investigations will provide valuable insights into the stereochemical requirements for optimal therapeutic outcomes.
Overall, (S)-1-(5-BROMOPYRIDIN-2-YL)-2,2,2-TRIFLUOROETHAN-1-AMINE HCL represents a promising scaffold for drug development. Its unique structural features, combined with recent advances in pharmacological research, position it as a potential therapeutic agent for a wide range of diseases. Continued exploration of its biological activity and synthetic versatility will be critical in translating its potential into clinical applications.
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